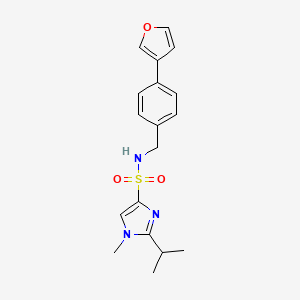

N-(4-(furan-3-yl)benzyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Description

N-(4-(furan-3-yl)benzyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a substituted imidazole core linked to a benzyl group bearing a furan-3-yl substituent. Key structural attributes include:

- Sulfonamide group: Positioned at the 4-position of the imidazole, contributing to hydrogen-bonding capabilities and acidity.

This compound’s design combines heterocyclic diversity with functional groups commonly leveraged in medicinal chemistry for target engagement and pharmacokinetic optimization.

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13(2)18-20-17(11-21(18)3)25(22,23)19-10-14-4-6-15(7-5-14)16-8-9-24-12-16/h4-9,11-13,19H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMUBIUKRHKZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan-3-yl benzyl intermediate. This intermediate is then reacted with 2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide under specific conditions to form the final product. The reaction conditions may include the use of catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and automated systems to maintain consistency and efficiency. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: It may serve as a lead compound for the development of new drugs.

Industry: It can be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, it may bind to receptors or enzymes, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Sulfonamide Derivatives ()

Compounds [7–9] in are 1,2,4-triazole-3-thiones with sulfonylphenyl and difluorophenyl substituents. Key differences from the target compound include:

- Heterocyclic core: Triazole vs. imidazole.

- Substituents : Halogenated (Cl, Br) phenylsulfonyl groups in vs. furan-3-yl-benzyl in the target. Halogens increase electronegativity, while furan enhances electron-richness.

- Tautomerism : Triazole-thione tautomerism in compounds (absent in the imidazole sulfonamide) influences solubility and reactivity .

Table 1: Structural and Spectral Comparison

Furan-Containing Quinoline Derivatives ()

Compound 7a in incorporates a furan-3-yl group within a quinoline-carboxylic acid scaffold. Comparisons highlight:

- Core Structure: Quinoline (rigid, planar) vs. imidazole (smaller, flexible). Quinolines often exhibit intercalation properties, while imidazoles favor enzyme active-site interactions.

- Functional Groups : Carboxylic acid in 7a vs. sulfonamide in the target. The sulfonamide’s lower pKa (~10) enhances ionization at physiological pH, improving solubility .

Pyrazolo-Pyrimidine Sulfonamides ()

Example 53 in features a pyrazolo-pyrimidine core with fluorophenyl and sulfonamide groups. Contrasts include:

- Heterocycle Complexity: Pyrazolo-pyrimidine (fused bicyclic) vs. monocyclic imidazole. Fused systems may improve binding affinity but reduce synthetic accessibility.

- Electron-Withdrawing Groups : Fluorine substituents in Example 53 increase metabolic stability but reduce electron density compared to the furan’s electron-rich nature .

Table 2: Physicochemical Properties

Heteroazulene-Stabilized Dications ()

Dications stabilized by cyclohepta[b]furan-2-one derivatives (e.g., 12a–c) exhibit exceptional stability (pKₐ > 11) due to delocalized charge.

Research Findings and Implications

- Synthetic Challenges : The target compound’s imidazole sulfonamide may require regioselective alkylation, contrasting with triazole syntheses in involving cyclocondensation.

- Bioactivity : The furan-3-yl group may enhance π-stacking in hydrophobic pockets, while the isopropyl group could improve membrane permeability relative to halogenated analogs.

Biological Activity

N-(4-(furan-3-yl)benzyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound notable for its unique structural features, which include a furan ring, an imidazole ring, and a sulfonamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of 359.4 g/mol. The presence of the furan moiety contributes to its chemical reactivity and potential interactions with biological targets.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. The sulfonamide group is known for its antibacterial properties, which may be enhanced by the furan ring's electronic characteristics.

- Enzyme Modulation : Preliminary studies suggest that this compound can modulate enzyme activities, potentially inhibiting specific enzymes involved in bacterial metabolism or inflammatory pathways.

- Receptor Interactions : The structural components indicate possible interactions with receptors that could lead to therapeutic effects in treating infections or inflammatory conditions.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals the following insights:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-(furan-2-yl)benzyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide | Furan ring at position 2 | Different furan positioning may affect reactivity |

| N-(4-(thiophen-3-yl)benzyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide | Thiophene instead of furan | Potentially different electronic properties |

| N-(4-(pyridin-3-yl)benzyl)-2-isopropyl-1-methyl-1H-imidazole | Pyridine ring substitution | May exhibit distinct biological activities |

These comparisons highlight how variations in the substituents can lead to different biological profiles, emphasizing the importance of structural design in drug development.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Antimicrobial Studies : In vitro evaluations have demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity, with some showing IC₅₀ values significantly lower than established antibiotics. For instance, compounds with furan moieties have been shown to possess IC₅₀ values in the range of 0.71 μM against specific bacterial strains .

- Cytotoxicity Assessments : Compounds structurally related to this sulfonamide have been tested against cancer cell lines such as MCF-7 and HCT116, revealing cytotoxic effects that warrant further investigation for potential anticancer applications .

- Inflammatory Response Modulation : Research has indicated that similar imidazole-based compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit anti-inflammatory properties .

Q & A

Q. What are the optimized synthetic routes for N-(4-(furan-3-yl)benzyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide?

The synthesis involves multi-step reactions, typically starting with the preparation of the imidazole-sulfonamide core followed by functionalization with the furan-benzyl moiety. Key steps include:

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDCI) to form amide or sulfonamide bonds under anhydrous conditions .

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for imidazole ring functionalization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .

- Yield optimization : Microwave-assisted synthesis may reduce reaction times from hours to minutes .

Q. How is the compound characterized to confirm structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR validate substituent positions (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm, furan protons at δ 6.3–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 432.15) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Q. What initial biological screening assays are appropriate for this compound?

- Antibacterial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to sulfamethoxazole .

- Enzyme inhibition : Spectrophotometric assays targeting bacterial dihydropteroate synthase (DHPS) to evaluate sulfonamide efficacy .

Advanced Research Questions

Q. How does the sulfonamide group influence bioactivity compared to other derivatives (e.g., carboxamides)?

The sulfonamide moiety enhances target specificity by mimicking p-aminobenzoic acid (PABA), a DHPS substrate. Comparative studies show:

Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., variable IC50_{50}50 values across assays)?

- Assay standardization : Control pH (7.4 for physiological relevance) and temperature (37°C) to minimize variability .

- Enzyme source validation : Use recombinant DHPS from the same species (e.g., E. coli vs. S. aureus) .

- Orthogonal validation : Confirm results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What computational approaches predict the compound’s interaction with biological targets?

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

Q. What is the role of the furan-3-yl moiety in target binding versus other heterocycles (e.g., thiophene)?

The furan oxygen’s electronegativity enhances π-stacking with aromatic residues (e.g., Phe98 in DHPS), whereas thiophene analogs show reduced activity due to weaker electrostatic interactions. Substitution with pyrrole eliminates activity entirely, emphasizing the furan’s necessity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.